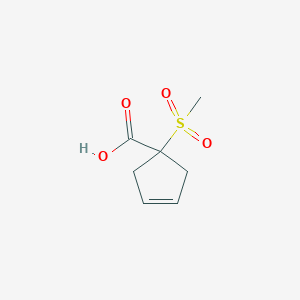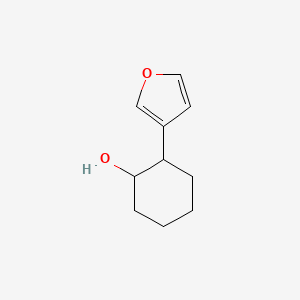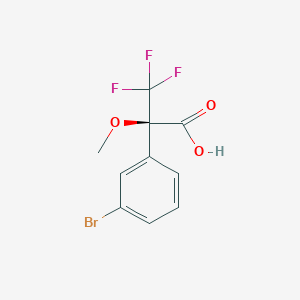
(R)-2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid is an organic compound characterized by the presence of a bromophenyl group, a trifluoromethyl group, and a methoxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenylboronic acid, trifluoromethyl ketone, and methanol.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions: ®-2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-(3-Bromophenyl)propionic acid: Shares the bromophenyl group but lacks the trifluoromethyl and methoxy groups.
3-(3-Bromophenyl)-7-acetoxycoumarin: Contains a bromophenyl group and is used in natural product synthesis.
Uniqueness: ®-2-(3-Bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The combination of bromophenyl, trifluoromethyl, and methoxy groups makes this compound a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Properties
Molecular Formula |
C10H8BrF3O3 |
|---|---|
Molecular Weight |
313.07 g/mol |
IUPAC Name |
(2R)-2-(3-bromophenyl)-3,3,3-trifluoro-2-methoxypropanoic acid |
InChI |
InChI=1S/C10H8BrF3O3/c1-17-9(8(15)16,10(12,13)14)6-3-2-4-7(11)5-6/h2-5H,1H3,(H,15,16)/t9-/m1/s1 |
InChI Key |
FRMFPTCKNGHCRU-SECBINFHSA-N |
Isomeric SMILES |
CO[C@](C1=CC(=CC=C1)Br)(C(=O)O)C(F)(F)F |
Canonical SMILES |
COC(C1=CC(=CC=C1)Br)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


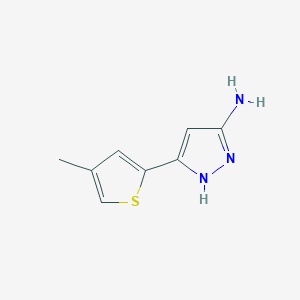
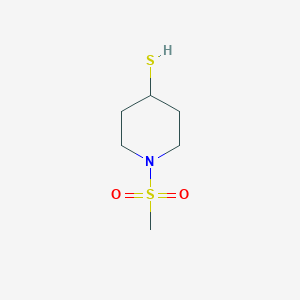
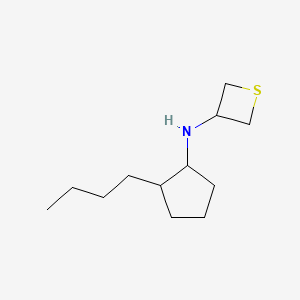
![3-[(2-Bromocyclooctyl)oxy]oxolane](/img/structure/B13321383.png)
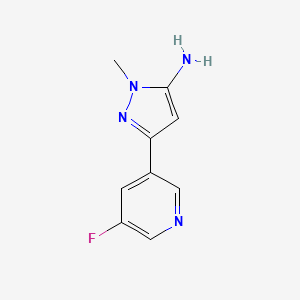


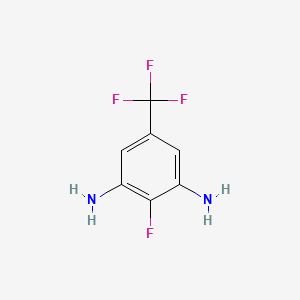

![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B13321414.png)
![2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13321420.png)

